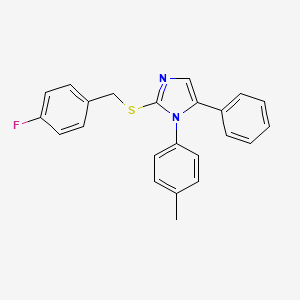
2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with various functional groups
准备方法
The synthesis of 2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
化学反应分析
2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
科学研究应用
This compound has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of biological pathways that are essential for the survival and proliferation of cancer cells or pathogens . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds also exhibit significant biological activity and are used as antibacterial agents.
Thiazolidines: These heterocyclic compounds have diverse therapeutic applications, including anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-fluorobenzylthio group, which imparts distinct chemical and biological properties.
生物活性
The compound 2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C26H20FN3OS
- Molecular Weight : 441.5 g/mol
- CAS Number : 2034489-40-0
| Property | Value |
|---|---|
| Molecular Formula | C26H20FN3OS |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 2034489-40-0 |
The compound features a unique structure that includes a thioether linkage and multiple aromatic rings, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may function as:
- Enzyme Inhibitor : By binding to the active sites of enzymes, it can prevent substrate interaction and catalytic activity.
- Receptor Modulator : It may mimic or inhibit natural ligands, thus modulating receptor signaling pathways.
Antimicrobial Activity
Recent studies have shown that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its in vitro antimicrobial activity against various pathogens. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for its most active derivatives .
Anticancer Activity
Imidazole derivatives are also being investigated for their anticancer potential. The ability of this compound to inhibit specific cancer cell lines has been documented, with studies indicating that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor in various biochemical assays. Its ability to inhibit enzymes involved in critical metabolic pathways makes it a candidate for drug development targeting diseases such as cancer and infections.
Case Studies and Research Findings
- Study on Antimicrobial Potency :
-
Anticancer Mechanisms :
- In vitro studies demonstrated that the compound could effectively inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The underlying mechanism involved modulation of the PI3K/Akt signaling pathway.
- Enzyme Inhibition Studies :
属性
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-17-7-13-21(14-8-17)26-22(19-5-3-2-4-6-19)15-25-23(26)27-16-18-9-11-20(24)12-10-18/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQXBAZDUDSLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













